![molecular formula C16H21NO4 B8059735 3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid](/img/structure/B8059735.png)
3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid is a chemical compound characterized by its unique structure, which includes a cyclopropylamino group protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid typically involves the following steps:
Boc Protection: The cyclopropylamino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Methylation: The protected cyclopropylamino group is then methylated using a suitable methylating agent like methyl iodide.
Coupling Reaction: The resulting compound is coupled with benzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected cyclopropylamino group can be selectively deprotected under acidic conditions, allowing for further chemical modifications. The compound may interact with enzymes or receptors, influencing biological processes and pathways.
Comparison with Similar Compounds
3-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: Similar in structure but contains a boronic acid group instead of a benzoic acid group.
3-[(tert-Butoxycarbonyl)amino]hexanoic Acid: Similar Boc-protected amino group but with a hexanoic acid backbone.
Uniqueness: 3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid is unique due to its combination of the cyclopropylamino group and benzoic acid moiety, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
3-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17(13-7-8-13)10-11-5-4-6-12(9-11)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOLFLNYSORBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)C(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8059652.png)
![tert-butyl N-[3-[methoxy(methyl)amino]-2,2-dimethyl-3-oxopropyl]carbamate](/img/structure/B8059660.png)
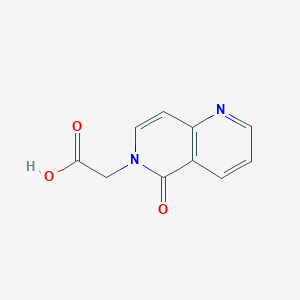
![(1S,9S)-11-(2-aminoethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;dihydrochloride](/img/structure/B8059673.png)
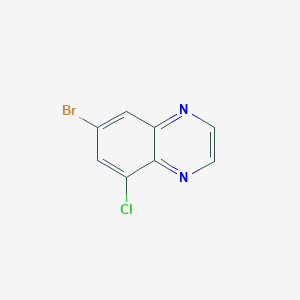
![2-Bromo-4-[(2-fluorobenzyl)oxy]aniline](/img/structure/B8059684.png)
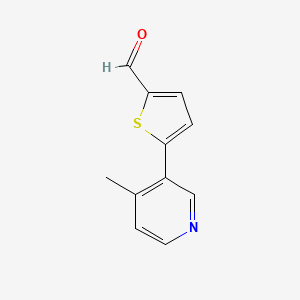
![6-Chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8059694.png)
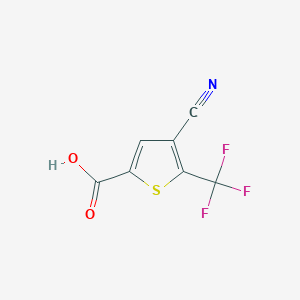
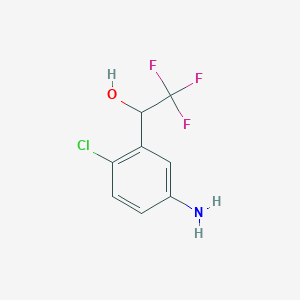
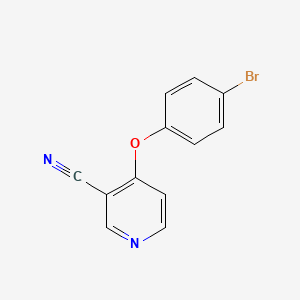
![3-[(tert-Butoxycarbonylisopropylamino)-methyl]-benzoic acid](/img/structure/B8059731.png)
![3-[(tert-Butoxycarbonylpropylamino)-methyl]-benzoic acid](/img/structure/B8059738.png)
![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8059750.png)
